3-Chloro-5-hydroxybenzotrifluoride
Overview
Description
3-Chloro-5-hydroxyBenzotrifluoride is an organic compound with the molecular formula C7H4ClF3O and a molecular weight of 196.55g/mol . It appears as a clear, light yellow liquid .
Synthesis Analysis
A synthetic method of a similar compound, 3-chloro-5-(difluoromethoxy) benzylamine, has been reported . The process involves taking 3-chloro-5-hydroxybenzonitrile as a raw material, and subjecting it to difluoromethylation and reduction under the protection of nitrogen to obtain the final product .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a chlorine atom, a hydroxyl group, and a trifluoromethyl group .Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 204.8±35.0 °C and a density of 1.47g/ml . Its refractive index is 1.4850, and it has a predicted pKa value of 8.00±0.10 .Scientific Research Applications
Synthesis of Key Intermediates
3-Chloro-5-hydroxybenzotrifluoride is used in the synthesis of complex molecules, such as 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for antimicrobial drugs. This synthesis involves multiple steps, including nitration, esterification, and hydrolysis, highlighting its utility in developing pharmaceutical compounds with improved yield and reaction conditions (Zhang et al., 2020).
Corrosion Inhibition
In the context of corrosion inhibition, 3-Hydroxybenzoic acid, a derivative of this compound, has been explored as a potential inhibitor for AISI 316L stainless steel in pickling solutions. The study demonstrates the compound's effectiveness in reducing corrosion, offering an environmentally friendly alternative to traditional inhibitors (Narváez et al., 2005).
Advanced Material Development
The modification of polyimides with this compound derivatives enhances the materials' optical and dielectric properties. Such modifications lead to the development of organosoluble and light-colored polyimides suitable for electronic applications, evidencing the impact of fluorinated compounds on improving material performance (Jang et al., 2007).
Analytical Chemistry Applications
In analytical chemistry, derivatives of this compound, like 3-Hydroxy fatty acids, serve as chemical markers for lipopolysaccharides, crucial for identifying bacterial contamination in pharmaceutical products. The robustness of these derivatives in gas chromatography-mass spectrometry underscores their significance in ensuring product safety and quality (Mielniczuk et al., 1992).
Environmental Science
Research into the biodegradation of chlorinated benzoates, including compounds related to this compound, reveals the potential for microbial remediation of environmental pollutants. The study of Bacillus sp. OS13, capable of degrading 3-chlorobenzoate, sheds light on the pathways and mechanisms involved in the bioremediation of chlorinated aromatic compounds, offering insights into environmental management strategies (Mulla et al., 2016).
Safety and Hazards
3-Chloro-5-hydroxyBenzotrifluoride is classified as dangerous, with hazard statements indicating it is harmful if swallowed or comes in contact with skin, and it can cause severe skin burns and eye damage . Safety measures include wearing protective gloves/clothing/eye protection/face protection, and seeking immediate medical attention if exposed .
Mechanism of Action
3-Chloro-5-hydroxybenzotrifluoride, also known as 3-chloro-5-(trifluoromethyl)phenol, is a chemical compound with the molecular formula C7H4ClF3O and a molecular weight of 196.55 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It’s worth noting that compounds containing trifluoromethyl groups have been found in numerous fda-approved drugs , suggesting a broad range of potential targets.
Mode of Action
The presence of the trifluoromethyl group in various drugs suggests that it may interact with its targets in a manner similar to these drugs .
Pharmacokinetics
Its physical properties such as boiling point (204.8±35.0 °C ) and density (1.47g/ml ) suggest that it may have certain bioavailability characteristics .
Properties
IUPAC Name |
3-chloro-5-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O/c8-5-1-4(7(9,10)11)2-6(12)3-5/h1-3,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJWMOPEHPOKFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397338 | |
Record name | 3-chloro-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
570391-18-3 | |
Record name | 3-chloro-5-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70397338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-hydroxybenzotrifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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